Cas no 1272811-40-1 (6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde)

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
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6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124441-5.0g |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 5g |
$1695.0 | 2023-05-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999946-1g |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 1g |
¥4092.0 | 2023-04-03 | |
TRC | P321835-50mg |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
TRC | P321835-100mg |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 100mg |
$ 230.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999946-5g |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 5g |
¥8925.0 | 2023-04-03 | |
Enamine | EN300-124441-0.25g |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 0.25g |
$252.0 | 2023-05-06 | |
Enamine | EN300-124441-2.5g |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 2.5g |
$1147.0 | 2023-05-06 | |
Enamine | EN300-124441-0.5g |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 0.5g |
$457.0 | 2023-05-06 | |
1PlusChem | 1P01A4JD-500mg |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 500mg |
$543.00 | 2025-03-04 | |
1PlusChem | 1P01A4JD-1g |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
1272811-40-1 | 95% | 1g |
$684.00 | 2025-03-04 |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehydeに関する追加情報
6-Phenyl-4,5,6,7-Tetrahydro-1,3-Benzothiazole-2-Carbaldehyde: A Comprehensive Overview
The compound with CAS No. 1272811-40-1, commonly referred to as 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiazoles, which are known for their unique electronic properties and structural versatility. The benzothiazole core of this molecule is further modified with a tetrahydro ring system and a carbaldehyde group, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde in drug discovery and material synthesis. Its tetrahydro structure provides a rigid framework that can be exploited for designing bioactive molecules. Researchers have demonstrated that this compound exhibits promising antioxidant properties, which could be leveraged in the development of therapeutic agents targeting oxidative stress-related diseases. Additionally, its carbaldehyde group facilitates further functionalization, enabling the creation of derivatives with enhanced biological activity.
The synthesis of 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring system through condensation reactions and subsequent hydrogenation to achieve the tetrahydro structure. The introduction of the aldehyde group is typically accomplished via oxidation reactions using selective oxidizing agents. These methods ensure high yields and excellent purity of the final product.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum shows strong absorption in the visible region due to the conjugated system within the benzothiazole moiety. This property makes it an attractive candidate for applications in optoelectronics and sensors.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde. Density functional theory (DFT) calculations have revealed that the molecule possesses a high degree of conjugation and low reorganization energy upon electron transfer. These characteristics make it suitable for use in organic photovoltaic devices (OPVs) and other energy-related technologies.
Moreover, this compound has shown potential in polymer chemistry as a building block for constructing advanced materials with tailored properties. Its ability to form stable covalent bonds with other monomers enables the creation of polymers with enhanced mechanical strength and thermal stability. This has led to its exploration in applications such as high-performance adhesives and lightweight composites.
In conclusion, 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to uncover new functionalities and uses for this compound, its significance in the field of organic chemistry is expected to grow further.
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